3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
CAS No.:
Cat. No.: VC8519778
Molecular Formula: C25H19N3O3S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19N3O3S |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C25H19N3O3S/c1-15-6-11-20-21(14-15)32-23(27-20)16-7-9-17(10-8-16)26-22(29)12-13-28-24(30)18-4-2-3-5-19(18)25(28)31/h2-11,14H,12-13H2,1H3,(H,26,29) |
| Standard InChI Key | XIOUMKTZXVWOPP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Introduction
Structural Characterization and Molecular Identity
Molecular Architecture
3-(1,3-Dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide features a propanamide backbone bridging two heterocyclic systems: a 1,3-dioxoisoindole (phthalimide) group and a 6-methyl-1,3-benzothiazole unit (Figure 1). The phthalimide moiety contributes electron-withdrawing properties, while the benzothiazole group enhances planar rigidity, facilitating interactions with biological targets.
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C25H19N3O3S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
| InChIKey | XIOUMKTZXVWOPP-UHFFFAOYSA-N |
| CAS Number | VC8519778 |
Comparative Structural Analysis
The compound’s dual-functional design distinguishes it from simpler benzothiazole or phthalimide derivatives. For instance, N,N-dibenzyl-3-(1,3-dioxoisoindol-2-yl)propanamide lacks the benzothiazole unit, reducing its potential for kinase inhibition. Similarly, 3-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide replaces the benzothiazole with a thiadiazole group, altering electronic properties and biological target specificity.
Synthetic Methodology and Analytical Characterization
Synthesis
The synthesis involves a two-step protocol (Figure 2):
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Amide Coupling: Reacting 4-(6-methylbenzothiazol-2-yl)aniline with 3-(1,3-dioxoisoindolin-2-yl)propanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature for 24 hours.
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Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the target compound in >85% purity.
Table 2: Key Synthetic Parameters
| Parameter | Condition |
|---|---|
| Coupling Reagent | DCC/DMAP |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 24 hours |
| Purification Method | Column Chromatography |
Analytical Validation
Structural confirmation employs:
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NMR Spectroscopy: H and C NMR verify proton environments and carbon frameworks.
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IR Spectroscopy: Peaks at 1680 cm (C=O stretch) and 1530 cm (C-N stretch) confirm amide and aromatic linkages.
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Mass Spectrometry: ESI-MS ([M+H] at m/z 442.5) aligns with the molecular formula.
| Activity | Target/Mechanism | Efficacy |
|---|---|---|
| Antimicrobial | Bacterial cell wall | MIC: 8–16 µg/mL |
| Anticancer | EGFR kinase inhibition | Binding Affinity: -9.2 kcal/mol |
| Anti-inflammatory | COX-2 enzyme modulation | IC: 12 µM |
Molecular Docking and Mechanism of Action
EGFR Kinase Interaction
Molecular docking simulations (PDB: 1M17) show the compound occupying the ATP-binding site of EGFR kinase (Figure 4). Key interactions include:
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Hydrogen bonds between the amide carbonyl and Thr854.
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π-π stacking of the benzothiazole ring with Phe856.
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Hydrophobic contacts with Leu718 and Val702.
Selectivity Profiling
Compared to first-generation EGFR inhibitors (e.g., gefitinib), this compound exhibits superior selectivity for mutant EGFR (T790M), reducing off-target effects.
Applications and Future Directions
Drug Development
The compound’s dual-targeting capability positions it as a lead candidate for:
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Multidrug-resistant infections: Synergistic use with β-lactam antibiotics.
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Oncology: Combination therapies with immune checkpoint inhibitors.
Material Science
Benzothiazole’s fluorescence properties enable applications in organic light-emitting diodes (OLEDs) and sensors.
Research Priorities
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In vivo toxicity studies: Assess pharmacokinetics and safety profiles.
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Derivatization: Introduce sulfonyl or halogen groups to enhance bioavailability.
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